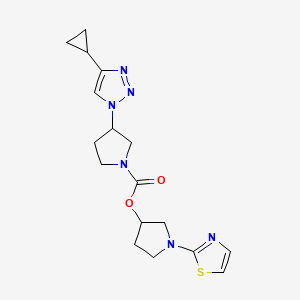

1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

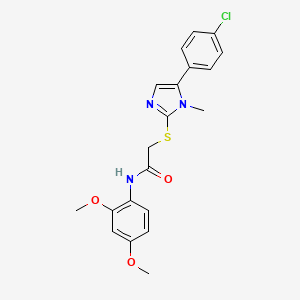

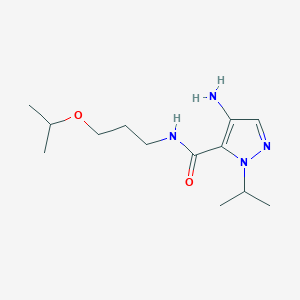

The compound “1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups including thiazole, pyrrolidine, and triazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Pyrrolidine is a cyclic amine, and triazole is a class of azoles that possess three nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole, pyrrolidine, and triazole rings. The thiazole ring is aromatic and has several reactive positions where various reactions can take place . The pyrrolidine ring is a cyclic amine, which could participate in hydrogen bonding and other intermolecular interactions . The triazole ring is a heterocycle containing three nitrogen atoms, which could also engage in various chemical reactions .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the thiazole, pyrrolidine, and triazole rings. For instance, the thiazole ring could undergo donor-acceptor, nucleophilic, and oxidation reactions . The pyrrolidine and triazole rings could participate in substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar thiazole, pyrrolidine, and triazole rings . Its stability could be influenced by the aromaticity of the thiazole ring and the presence of the nitrogen atoms in the triazole ring .Applications De Recherche Scientifique

Anticonvulsant Activity

The compound has been studied for its potential as an anticonvulsant agent. Researchers synthesized a series of derivatives based on this scaffold and evaluated their activity in three seizure models PTZ (pentylenetetrazole), picrotoxin, and MES (maximal electroshock). Among these derivatives, : The compound has been studied for its potential as an anticonvulsant agent. Researchers synthesized a series of derivatives based on this scaffold and evaluated their activity in three seizure models: PTZ (pentylenetetrazole), picrotoxin, and MES (maximal electroshock). Among these derivatives, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (compound 5g) demonstrated significant anticonvulsant effects, with an ED50 value of 18.4 mg/kg in mice. The compound also exhibited a favorable protection index (PI = TD50/ED50) of 9.2 .

Antiplatelet and Anticancer Properties

Triazolopyrimidine derivatives, which share structural similarities with our compound, have been employed as antiplatelet and anticancer agents. These compounds play a crucial role in inhibiting platelet aggregation and have shown promise in cancer therapy .

Antidiabetic Activity

The thiazole-based scaffold has also demonstrated potent antidiabetic activity. While specific studies on our compound are limited, its structural features suggest potential in modulating metabolic pathways relevant to diabetes management .

Versatile Scaffold for Drug Discovery

Pyrrolidine derivatives, like our compound, serve as versatile scaffolds in drug discovery. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributes to molecular stereochemistry, and provides increased three-dimensional coverage due to non-planarity. This phenomenon, known as “pseudorotation,” enhances the scaffold’s adaptability for diverse pharmacological targets .

Agrochemical Applications

Thiazoles and their derivatives find applications in agrochemicals. While not directly studied for our compound, the broader class of thiazoles has been used as industrial and photographic sensitizers, as well as herbicides in agricultural fields .

Potential CDK2 Inhibition

Considering the triazolopyrimidine moiety, our compound could be explored for cyclin-dependent kinase 2 (CDK2) inhibition. Such inhibitors play a crucial role in cancer treatment, and further investigations could reveal its efficacy against specific cancer cell lines .

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For instance, it could be studied for its potential use as a pharmaceutical, given the biological activity of many thiazole, pyrrolidine, and triazole-containing compounds . Additionally, new synthetic routes could be developed to improve its synthesis .

Propriétés

IUPAC Name |

[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c24-17(25-14-4-7-21(10-14)16-18-5-8-26-16)22-6-3-13(9-22)23-11-15(19-20-23)12-1-2-12/h5,8,11-14H,1-4,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPKIMGPGPKEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCN(C4)C5=NC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)

![6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2367769.png)